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Compound of Interest

Compound Name:
2-Bromo-1,1-

dimethylcyclopentane

Cat. No.: B1380141 Get Quote

CAS Number: 22228-38-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,1-
dimethylcyclopentane, a halogenated cycloalkane of interest in synthetic organic chemistry.

This document details its physicochemical properties, spectral data, synthesis, and reactivity.

The information is intended to support researchers and professionals in its application as a

chemical intermediate.

Physicochemical and Spectral Data
The properties of 2-Bromo-1,1-dimethylcyclopentane are summarized in the tables below,

providing a quick reference for laboratory use.

Table 1: Physical and Chemical Properties
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Property Value Source

Molecular Formula C₇H₁₃Br --INVALID-LINK--

Molecular Weight 177.08 g/mol --INVALID-LINK--

IUPAC Name
2-bromo-1,1-

dimethylcyclopentane
--INVALID-LINK--

Canonical SMILES CC1(CCCC1Br)C --INVALID-LINK--

InChI Key
YWAZLGZDMIGDHZ-

UHFFFAOYSA-N
--INVALID-LINK--

CAS Number 22228-38-2 --INVALID-LINK--

XLogP3-AA (Predicted) 3.1 --INVALID-LINK--

Topological Polar Surface Area 0 Å² --INVALID-LINK--

Heavy Atom Count 8 --INVALID-LINK--

Complexity 86.4 --INVALID-LINK--

Table 2: Spectroscopic Data
Spectrum Type Key Features

Infrared (IR) Spectrum
Characteristic peaks for C-H stretching and

bending, and a C-Br stretching frequency.

¹H NMR Spectrum

Signals corresponding to the methyl protons, the

methine proton adjacent to the bromine, and the

methylene protons of the cyclopentane ring.

¹³C NMR Spectrum

Resonances for the quaternary carbon, the

carbon bearing the bromine, the methyl

carbons, and the methylene carbons of the ring.

Mass Spectrometry (GC-MS)

A molecular ion peak and characteristic

fragmentation patterns including the loss of a

bromine atom and alkyl fragments.
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Synthesis and Purification: Experimental Protocols
The primary route for the synthesis of 2-Bromo-1,1-dimethylcyclopentane is the free-radical

bromination of 1,1-dimethylcyclopentane.

Synthesis of 1,1-Dimethylcyclopentane (Precursor)
A detailed protocol for the synthesis of the precursor, 1,1-dimethylcyclopentane, is outlined

below.

Reaction: Cyclization of 2-methyl-5-hexen-2-ol via acid catalysis.

Materials:

2-methyl-5-hexen-2-ol

Concentrated Sulfuric Acid (H₂SO₄)

Anhydrous Sodium Sulfate (Na₂SO₄)

Diethyl ether

Saturated Sodium Bicarbonate solution (NaHCO₃)

Deionized water

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-

methyl-5-hexen-2-ol.

Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with

continuous stirring.

After the addition is complete, remove the ice bath and allow the mixture to warm to room

temperature.

Gently heat the mixture to reflux for 1-2 hours.
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Cool the reaction mixture to room temperature and pour it into a separatory funnel containing

ice-cold water.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic extracts and wash with saturated sodium bicarbonate solution until the

effervescence ceases, followed by a wash with deionized water.

Dry the organic layer over anhydrous sodium sulfate.

Filter to remove the drying agent and remove the solvent by rotary evaporation.

Purify the crude product by fractional distillation to obtain pure 1,1-dimethylcyclopentane.

Bromination of 1,1-Dimethylcyclopentane
Reaction: Free-radical bromination of 1,1-dimethylcyclopentane.

Materials:

1,1-Dimethylcyclopentane

N-Bromosuccinimide (NBS)

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a light source

(e.g., a 250W sunlamp), dissolve 1,1-dimethylcyclopentane in carbon tetrachloride.

Add N-Bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide.

Heat the mixture to reflux while irradiating with the sunlamp to initiate the reaction.
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Monitor the reaction progress by GC-MS or TLC. The reaction is complete when the solid

succinimide floats on top of the solvent.

Cool the reaction mixture to room temperature and filter to remove the succinimide

byproduct.

Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

Dry the organic layer over anhydrous sodium sulfate.

Filter and remove the solvent by rotary evaporation.

Purify the crude product by fractional distillation under reduced pressure to yield 2-Bromo-
1,1-dimethylcyclopentane.

Chemical Reactivity and Mechanisms
2-Bromo-1,1-dimethylcyclopentane, as a secondary alkyl halide, undergoes both substitution

(Sₙ1) and elimination (E1) reactions, often in competition. The reaction pathway is influenced

by the nature of the nucleophile/base and the reaction conditions.

E1 Elimination Reaction
When heated in the presence of a weak base and a polar protic solvent like ethanol, 2-Bromo-
1,1-dimethylcyclopentane primarily undergoes an E1 elimination to form alkenes. The

reaction proceeds through a carbocation intermediate.
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Caption: E1 Elimination Mechanism of 2-Bromo-1,1-dimethylcyclopentane.

Sₙ1 Substitution Reaction
In the presence of a weak nucleophile and a polar protic solvent, such as water or methanol,

without strong heating, 2-Bromo-1,1-dimethylcyclopentane can undergo an Sₙ1 substitution

reaction. This reaction also proceeds through a carbocation intermediate, which can be

attacked by the nucleophile.
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Caption: Sₙ1 Substitution Mechanism with Water.

Applications in Organic Synthesis
Due to its reactive nature, 2-Bromo-1,1-dimethylcyclopentane serves as a valuable

intermediate in the synthesis of more complex molecules. Its ability to form a carbocation

allows for the introduction of various functional groups and the construction of different carbon

skeletons.

Potential Synthetic Transformations:

Alkene Synthesis: As demonstrated in the E1 reaction, it is a precursor to various

dimethylcyclopentene isomers.
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Alcohol and Ether Synthesis: Through Sₙ1 reactions, it can be converted to the

corresponding alcohols or ethers by solvolysis in water or an alcohol, respectively.

Grignard Reagent Formation: It can be used to prepare the corresponding Grignard reagent,

which is a powerful tool for carbon-carbon bond formation.

Substitution with other Nucleophiles: A variety of nucleophiles can be introduced at the C2

position via Sₙ1 or Sₙ2 type reactions, depending on the reaction conditions and the

nucleophile's strength.

While direct applications in drug development are not extensively documented, the substituted

cyclopentane motif is present in various biologically active molecules. Therefore, 2-Bromo-1,1-
dimethylcyclopentane represents a potential building block for the synthesis of novel

pharmaceutical candidates.

Safety and Handling
2-Bromo-1,1-dimethylcyclopentane is a flammable liquid and should be handled with

appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective

equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is

classified as a flammable liquid (Category 3).[1]

Conclusion
2-Bromo-1,1-dimethylcyclopentane is a versatile reagent in organic synthesis. A thorough

understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in

the laboratory. This guide provides a foundational resource for researchers and professionals

working with this compound, enabling them to explore its potential in the development of new

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 2-Bromo-1,1-dimethylcyclopentane | C7H13Br | CID 77230354 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-1,1-
dimethylcyclopentane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1380141#2-bromo-1-1-dimethylcyclopentane-cas-
number-22228-38-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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